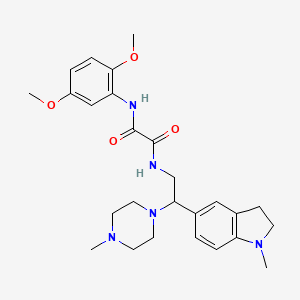

N1-(2,5-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O4/c1-29-11-13-31(14-12-29)23(18-5-7-22-19(15-18)9-10-30(22)2)17-27-25(32)26(33)28-21-16-20(34-3)6-8-24(21)35-4/h5-8,15-16,23H,9-14,17H2,1-4H3,(H,27,32)(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADENVIOOZAQKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,5-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article provides insights into its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 432.55 g/mol. The structure features an oxalamide backbone, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H32N4O4 |

| Molecular Weight | 432.55 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

The compound's biological activity can be attributed to its ability to interact with specific receptors and enzymes within the body. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Anticancer Potential

Recent research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis in these cells through the activation of caspase pathways.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that it may help mitigate neurodegeneration in models of Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing oxidative stress markers.

Antimicrobial Activity

Preliminary evaluations have also suggested antimicrobial properties against a range of pathogens. The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at 12 µM for MCF-7 and 15 µM for LNCaP cells.

Study 2: Neuroprotective Effects

A study published in Neuroscience Letters investigated the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The results showed that administration significantly improved cognitive functions and reduced amyloid-beta plaque formation compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs:

Oxalamide-Based Derivatives

Key Findings :

- Unlike Compound B (a 5-fluorouracil prodrug with a peptide backbone), the target compound lacks hydrolyzable ester bonds, suggesting greater metabolic stability but slower prodrug activation .

Piperazine-Indoline Hybrids

| Compound Name | Target Receptor | IC50 (nM) | Selectivity Notes |

|---|---|---|---|

| Target Compound | Hypothetical kinase target | — | Dual indoline-piperazine |

| Compound C (KN-62 analog) | Ca²⁺/calmodulin-dependent kinase | 28 | Piperazine-only scaffold |

| Compound D (5-HT6 antagonist) | Serotonin receptor (5-HT6) | 1.2 | Indoline-piperazine hybrid |

Key Findings :

- The 4-methylpiperazine group in the target compound may reduce off-target binding to serotonin receptors compared to Compound D, which lacks methyl substitution .

- Indoline derivatives like Compound D exhibit sub-nanomolar affinity for 5-HT6, but the target compound’s methoxyphenyl group could shift selectivity toward kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.